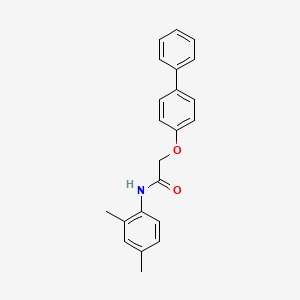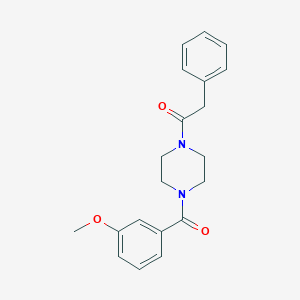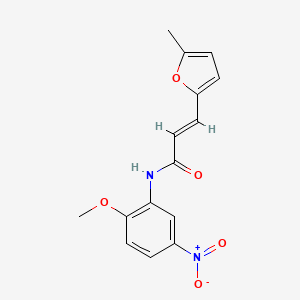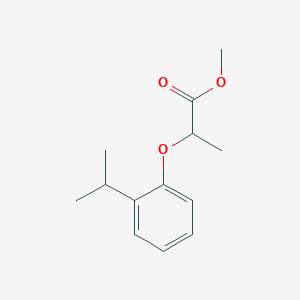
2-(4-biphenylyloxy)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves reactions between specific phenols and acyl chlorides or amines in the presence of organic solvents and catalysts. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide synthesis includes reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, leading to good yields (Sharma et al., 2018). These methods suggest potential pathways for synthesizing 2-(4-biphenylyloxy)-N-(2,4-dimethylphenyl)acetamide, emphasizing the importance of solvent choice, temperature control, and catalyst selection in achieving desired outcomes.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques and crystallography. For example, compounds structurally related to 2-(4-biphenylyloxy)-N-(2,4-dimethylphenyl)acetamide exhibit specific bonding patterns and intermolecular interactions, such as hydrogen bonds, which contribute to their stability and reactivity. Crystallographic analysis reveals that these compounds can crystallize in various systems, displaying distinct unit cell parameters and exhibiting intramolecular interactions that are crucial for their properties (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in a range of chemical reactions, influenced by their functional groups and molecular structure. Reactions may include nucleophilic substitution, transsilylation, and interactions with silanes, leading to the formation of heterocyclic compounds or modifications in the molecular structure. These reactions not only demonstrate the chemical versatility of acetamide derivatives but also their potential for generating new compounds with varied properties (Nikonov et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-13-21(17(2)14-16)23-22(24)15-25-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVQTJIURFRCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxy-3-methylbutyl)-N-[1-(tetrahydro-2-furanylmethyl)-4-piperidinyl]benzamide](/img/structure/B5584005.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5584008.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5584010.png)
![4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584017.png)

![N'-[4-(methylthio)benzylidene]benzenesulfonohydrazide](/img/structure/B5584052.png)



![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5584084.png)
![8-fluoro-2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5584091.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)